Cas no 2172190-28-0 (1-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}butan-2-ol)
1-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}butan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}butan-2-ol
- 1-amino-3-{[(3-methylfuran-2-yl)methyl]sulfanyl}butan-2-ol
- EN300-1290353
- 2172190-28-0
-
- Inchi: 1S/C10H17NO2S/c1-7-3-4-13-10(7)6-14-8(2)9(12)5-11/h3-4,8-9,12H,5-6,11H2,1-2H3
- InChI Key: ISVWIJVUEATUAL-UHFFFAOYSA-N
- SMILES: S(CC1=C(C)C=CO1)C(C)C(CN)O
Computed Properties
- Exact Mass: 215.09799996g/mol
- Monoisotopic Mass: 215.09799996g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 84.7Ų
1-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}butan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1290353-1.0g |
1-amino-3-{[(3-methylfuran-2-yl)methyl]sulfanyl}butan-2-ol |
2172190-28-0 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1290353-50mg |
1-amino-3-{[(3-methylfuran-2-yl)methyl]sulfanyl}butan-2-ol |
2172190-28-0 | 50mg |
$1247.0 | 2023-10-01 | ||
| Enamine | EN300-1290353-100mg |
1-amino-3-{[(3-methylfuran-2-yl)methyl]sulfanyl}butan-2-ol |
2172190-28-0 | 100mg |
$1307.0 | 2023-10-01 | ||
| Enamine | EN300-1290353-250mg |
1-amino-3-{[(3-methylfuran-2-yl)methyl]sulfanyl}butan-2-ol |
2172190-28-0 | 250mg |
$1366.0 | 2023-10-01 | ||
| Enamine | EN300-1290353-500mg |
1-amino-3-{[(3-methylfuran-2-yl)methyl]sulfanyl}butan-2-ol |
2172190-28-0 | 500mg |
$1426.0 | 2023-10-01 | ||
| Enamine | EN300-1290353-1000mg |
1-amino-3-{[(3-methylfuran-2-yl)methyl]sulfanyl}butan-2-ol |
2172190-28-0 | 1000mg |
$1485.0 | 2023-10-01 | ||
| Enamine | EN300-1290353-2500mg |
1-amino-3-{[(3-methylfuran-2-yl)methyl]sulfanyl}butan-2-ol |
2172190-28-0 | 2500mg |
$2912.0 | 2023-10-01 | ||
| Enamine | EN300-1290353-5000mg |
1-amino-3-{[(3-methylfuran-2-yl)methyl]sulfanyl}butan-2-ol |
2172190-28-0 | 5000mg |
$4309.0 | 2023-10-01 | ||
| Enamine | EN300-1290353-10000mg |
1-amino-3-{[(3-methylfuran-2-yl)methyl]sulfanyl}butan-2-ol |
2172190-28-0 | 10000mg |
$6390.0 | 2023-10-01 |
1-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}butan-2-ol Related Literature
-
Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
-
Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on 1-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}butan-2-ol
Professional Introduction to 1-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}butan-2-ol (CAS No. 2172190-28-0)
1-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}butan-2-ol is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural features and potential biological activities. This compound, identified by its CAS number 2172190-28-0, belongs to a class of molecules that exhibit promising properties for further investigation in drug development. The presence of multiple functional groups, including an amino group, a sulfanyl group, and a furan-based moiety, makes this molecule a subject of interest for synthetic chemists and medicinal chemists alike.
The structural framework of 1-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}butan-2-ol incorporates several key elements that contribute to its potential utility. The amino group (-NH₂) is a well-known pharmacophore that can participate in hydrogen bonding, enhancing the compound's ability to interact with biological targets. Additionally, the sulfanyl group (-S-) introduces a polar character, which can influence solubility and binding affinity. The 3-methylfuran moiety adds an aromatic ring system, which is often associated with enhanced metabolic stability and bioavailability in drug candidates.
In recent years, there has been a growing interest in the development of novel therapeutic agents derived from heterocyclic compounds. The furan ring in 1-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}butan-2-ol is particularly noteworthy, as furans have been extensively studied for their role in various biological processes. Recent studies have highlighted the potential of furan derivatives as inhibitors of key enzymes involved in metabolic pathways, making them attractive candidates for treating conditions such as diabetes and hyperlipidemia.
The synthetic pathway for 1-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}butan-2-ol involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the amino and sulfanyl groups necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the complex carbon skeleton of this molecule. These methods not only enhance efficiency but also allow for greater modularity in modifying the structure for further optimization.
One of the most compelling aspects of 1-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}butan-2-ol is its potential as a lead compound for drug discovery. Preliminary computational studies have suggested that this molecule may exhibit inhibitory activity against several targets relevant to human health. For instance, its ability to interact with enzymes such as cytochrome P450 family members has been hypothesized based on molecular docking simulations. These predictions are supported by experimental data from related compounds, which have demonstrated similar interactions.
Recent advancements in high-throughput screening (HTS) technologies have enabled researchers to rapidly assess the biological activity of large libraries of compounds. This approach has been instrumental in identifying promising candidates like 1-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}butan-2-ol for further investigation. By leveraging HTS, researchers can quickly determine the efficacy and selectivity of potential drugs, thereby accelerating the drug development pipeline. The integration of HTS with traditional pharmacokinetic studies provides a comprehensive understanding of how these compounds behave within biological systems.
The pharmacokinetic profile of 1-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}butan-2-oL is another critical factor that influences its potential as a therapeutic agent. Studies on structurally related compounds have indicated that modifications in the molecular structure can significantly impact absorption, distribution, metabolism, and excretion (ADME) properties. Researchers are actively exploring ways to optimize these properties through structural modifications while maintaining biological activity. This balance is essential for developing drugs that are not only effective but also safe and practical for clinical use.
In conclusion, 1-amino-3-{(3-methylfuran -2 -yl)methylsulfanyl}butan -2 -ol (CAS No. 2172190 -28 -0) represents a fascinating example of how complex organic molecules can be designed for therapeutic applications. Its unique structural features and potential biological activities make it a valuable candidate for further research in pharmaceutical chemistry. As our understanding of drug design principles continues to evolve, compounds like this one will play an increasingly important role in the development of novel treatments for various diseases.
2172190-28-0 (1-amino-3-{(3-methylfuran-2-yl)methylsulfanyl}butan-2-ol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)